molecular formula C11H14F4NPS B5681150 4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine

4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine

Cat. No.: B5681150
M. Wt: 299.27 g/mol
InChI Key: DSZAFHOXPFJSEW-UHFFFAOYSA-N
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Description

4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine is a chemical compound characterized by the presence of a phosphorothioyl group attached to a tetrafluoropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with diisopropylphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phosphorothioyl group can be oxidized to form phosphorothioates or reduced to phosphines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with reactions performed under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine involves its interaction with specific molecular targets. The phosphorothioyl group can form strong bonds with metal ions, making it useful in coordination chemistry. The tetrafluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluorobenzene
  • 4-(diisopropylphosphorothioyl)-2,3,5,6-tetrachloropyridine
  • 4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoroaniline

Uniqueness

4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine is unique due to the combination of its phosphorothioyl group and tetrafluoropyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

di(propan-2-yl)-sulfanylidene-(2,3,5,6-tetrafluoropyridin-4-yl)-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F4NPS/c1-5(2)17(18,6(3)4)9-7(12)10(14)16-11(15)8(9)13/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZAFHOXPFJSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=S)(C1=C(C(=NC(=C1F)F)F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F4NPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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